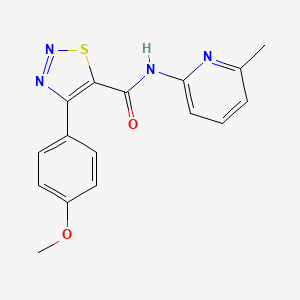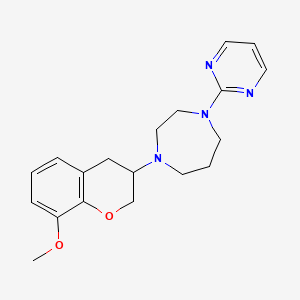![molecular formula C30H40F3N7O B6019138 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B6019138.png)
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple functional groups, including adamantane, piperazine, azepane, and trifluoromethoxyphenyl. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. The key steps include:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Adamantane and Piperazine Groups: The adamantane and piperazine groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.
Attachment of the Azepane Group: The azepane group is introduced through a similar nucleophilic substitution reaction, often using azepane derivatives as the nucleophile.
Incorporation of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and azepane moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the triazine core and the aromatic rings. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the triazine core and electrophilic substitution on the aromatic rings. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, organometallic reagents, and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-6-(azepan-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N7O/c31-30(32,33)41-25-7-5-24(6-8-25)34-26-35-27(38-9-3-1-2-4-10-38)37-28(36-26)39-11-13-40(14-12-39)29-18-21-15-22(19-29)17-23(16-21)20-29/h5-8,21-23H,1-4,9-20H2,(H,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCDRVSCZWAOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)
![2-chlorobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6019083.png)
![2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)
![1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6019135.png)
![4-[3-(5-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B6019137.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6019151.png)
![N-methyl-N-(pyridin-3-ylmethyl)-1-[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-yl]methanamine](/img/structure/B6019163.png)
![1-[5-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6019165.png)
